Here are some specific examples of its use in different types of reactions:
These examples highlight the versatility of Diethyl L-tartrate as a chiral auxiliary, enabling the synthesis of various enantiomerically pure compounds crucial for research and development of pharmaceuticals, agrochemicals, and other advanced materials.
Beyond its role as a chiral auxiliary, Diethyl L-tartrate has been explored in other research areas:
Diethyl L-tartrate is an organic compound with the molecular formula C₈H₁₄O₆, commonly recognized for its chiral properties. It is an ester derived from tartaric acid, specifically the L-isomer, and exists in three stereoisomeric forms: R,R-, S,S-, and R,S (meso). The R,R- and S,S- isomers are enantiomers, while the meso form is achiral. Diethyl L-tartrate is a colorless to light yellow liquid with a mild, fruity aroma, and it is soluble in water .
Diethyl L-tartrate does not have a direct biological effect. However, its role lies in its ability to influence the stereochemistry of reactions it participates in. As a chiral molecule, it directs the formation of new chiral centers in other molecules during synthesis, leading to the desired enantiomer [].
Diethyl L-tartrate exhibits significant biological activity due to its chiral nature. It has been employed in synthesizing various biologically active compounds. For instance, it contributes to the synthesis of substances like altholactone and aspicilin, which have demonstrated pharmacological effects. Its role as a chiral auxiliary enhances the enantioselectivity of reactions, making it valuable in medicinal chemistry .
Several methods exist for synthesizing diethyl L-tartrate:
Diethyl L-tartrate finds applications across various fields:
Research on interaction studies involving diethyl L-tartrate primarily focuses on its role as a chiral auxiliary in various chemical transformations. Studies indicate that its presence can significantly influence reaction pathways and product distributions due to its ability to induce chirality. For example, it has been shown to enhance the selectivity of oxidation reactions involving sulfides to sulfoxides .
Diethyl L-tartrate shares structural similarities with several other compounds derived from tartaric acid or related structures. Below is a comparison highlighting its uniqueness:
Diethyl L-tartrate's unique structure and properties make it particularly valuable in asymmetric synthesis and pharmaceutical applications, distinguishing it from its structural analogs.
The Sharpless epoxidation reaction stands as one of the most significant achievements in asymmetric catalysis, with diethyl L-tartrate playing a crucial role as the chiral ligand that enables extraordinary enantioselectivity in the conversion of allylic alcohols to epoxyalcohols. This transformation employs a catalyst system formed from titanium tetraisopropoxide and diethyl tartrate, utilizing tert-butyl hydroperoxide as the oxidizing agent. The reaction's importance was recognized with the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for this and related work on asymmetric oxidations.
The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium-tartrate complex that serves as the active catalytic species. Computational studies using density functional theory have revealed that the first step in the overall epoxidation process involves the formation of a dimeric titanium(IV) chiral tartrate complex with considerable driving force. The dimeric structure contains a cyclic four-membered array that is essentially planar, with a titanium-oxygen-titanium-oxygen dihedral angle of 2.6 degrees. The distance between the two titanium atoms in this four-membered ring measures 3.329 Angstroms, while the opposing oxygen atoms are positioned 2.426 Angstroms apart.
The tartrate ligand coordinates to titanium through its diol oxygens, with one tartrate diol oxygen forming a somewhat shorter oxygen-titanium bond at 1.9 Angstroms, while the bridging oxygen bonding to both titanium atoms extends approximately 2.1 Angstroms. The oxygen-titanium-oxygen angles in the titanium diisopropoxide fragments measure 97.1 and 99.5 degrees. This highly hindered local environment of the "loaded" dimeric catalyst plays a major role in determining the enantiomeric selectivity during the epoxidation step.
Parameter | Value |
---|---|
Titanium-Titanium Distance | 3.329 Å |
Opposing Oxygen Distance | 2.426 Å |
Short Ti-O Bond Length | 1.9 Å |
Bridging Ti-O Bond Length | 2.1 Å |
O-Ti-O Angles | 97.1°, 99.5° |
Ti-O-Ti-O Dihedral Angle | 2.6° |
The stereochemical outcome of the Sharpless epoxidation can be predicted using a well-established mnemonic device. When the allylic alcohol substrate is oriented in a plane with the hydroxyl group positioned in the bottom right corner, L-diethyl tartrate delivers oxygen from the bottom face of the alkene, while D-diethyl tartrate delivers oxygen from the top face. This predictable stereochemical control allows synthetic chemists to access either enantiomer of the epoxide product by simply selecting the appropriate tartrate enantiomer.
The reaction conditions typically require 5-10 mol% of the titanium-tartrate catalyst system, with the presence of 3Å molecular sieves being necessary for optimal performance. The molecular sieves serve to remove water from the reaction mixture, which improves the catalytic efficiency and prevents catalyst degradation. Under the original reaction conditions, diethyl tartrate (1 equivalent), titanium isopropoxide (1 equivalent), and tert-butyl hydroperoxide (2 equivalents) are employed in dichloromethane at -20°C.
The substrate scope of the Sharpless epoxidation encompasses primary and secondary allylic alcohols, with enantiomeric excesses typically ranging from 90-98%. The reaction demonstrates excellent functional group tolerance and has been successfully applied to complex natural product syntheses. Importantly, the allylic hydroxyl group is essential for both substrate activation and stereochemical control, as it coordinates to the titanium center during the epoxidation process. This coordination not only activates the oxidant but also controls the delivery of oxygen to preferentially one of the two possible enantiotopic faces of the alkene.
Diethyl L-tartrate has emerged as a highly effective chiral auxiliary in asymmetric Simmons-Smith cyclopropanation reactions, enabling the enantioselective construction of cyclopropane rings from allylic alcohols. The Simmons-Smith reaction, first discovered in the late 1950s, involves the treatment of alkenes with diiodomethane in the presence of activated zinc to afford cyclopropanes. The adaptation of this reaction to achieve enantioselectivity represents a significant advancement in the synthesis of optically active cyclopropylmethyl alcohols.
The enantioselective Simmons-Smith cyclopropanation utilizing diethyl L-tartrate as a chiral auxiliary was first reported in 1992. The reaction proceeds through the treatment of allylic alcohols with diethylzinc and diethyl tartrate, followed by reaction with diethylzinc and diiodomethane to afford the corresponding cyclopropylmethyl alcohols in optically active form. This methodology provides excellent diastereoselectivity, with the asymmetric introduction being completely controlled by the auxiliary tartrate ligand.
The mechanism of the tartrate-mediated asymmetric Simmons-Smith reaction involves the formation of zinc-tartrate complexes that direct the delivery of the cyclopropanating reagent to one face of the alkene. The stereochemical outcome is rationalized based on coordination of the zinc carbenoid species to both the acetal oxygen and the adjacent ester carbonyl group of the tartrate auxiliary. This dual coordination creates a well-defined stereochemical environment that governs the approach of the zinc carbenoid to the alkene substrate.
Iwasaki and coworkers have pursued the diastereoselective Simmons-Smith cyclopropanation of C2-symmetric dienes prepared from diethyl L-tartrate. These studies demonstrate that the tartrate auxiliary can effectively control the stereochemistry of cyclopropanation even in complex polyene systems. The reaction typically proceeds with high diastereoselectivity, often exceeding 95:5 diastereomeric ratios.
Substrate Type | Yield (%) | Diastereoselectivity | Enantiomeric Excess (%) |
---|---|---|---|
Simple Allylic Alcohols | 85-95 | >95:5 | 90-98 |
Substituted Allylic Alcohols | 70-85 | 90:10-95:5 | 85-95 |
Polyene Systems | 60-80 | 85:15-90:10 | 80-90 |
Complex Natural Products | 50-75 | 80:20-95:5 | 75-90 |
The Charette dioxaborolane ligand system represents another significant advancement in tartrate-derived cyclopropanation catalysis. This system employs a chiral ligand prepared from N,N,N',N'-tetramethyltartaric acid diamide and butyl boronic acid. Precomplexation of stoichiometric amounts of this chiral ligand followed by cyclopropanation gives cyclopropylcarbinols in high yields with excellent enantiomeric excess. Charette has proposed that the zinc carbenoid species coordinates to both an amide carbonyl and the allylic alcohol oxygen, creating a well-defined transition state that accounts for the observed stereoselectivity.
The synthetic utility of tartrate-mediated Simmons-Smith cyclopropanation has been demonstrated in numerous natural product syntheses. The methodology has been successfully applied to the synthesis of curacin A, a cyclopropane-thiazole-polyene containing natural product with cytotoxic activity. Seven different research groups have reported total syntheses of curacin A, and all rely on the asymmetric preparation of the required enantiomerically pure cyclopropanecarboxylic acid building block using tartrate-derived methodologies.
The development of tartrate-derived asymmetric phase-transfer catalysts represents a significant advancement in the field of enantioselective organic synthesis, providing access to highly efficient two-center catalytic systems. Tartrate-derived diammonium salts, commonly referred to as TaDiAS (Tartrate-derived Diammonium Salts), have been designed as highly versatile asymmetric two-center catalysts that enable a wide range of enantioselective transformations under mild phase-transfer conditions.
The synthesis of tartrate-derived asymmetric phase-transfer catalysts begins with readily available diethyl L-tartrate or diethyl D-tartrate. A catalyst library containing more than 70 new two-center catalysts has been constructed, with both (S,S)- and (R,R)-TaDiAS being easily synthesized from diethyl L- and D-tartrate, respectively, using common and inexpensive reagents under operationally simple reaction conditions. The synthetic route involves the formation of acetal-protected tartrate intermediates, followed by amide formation and subsequent reduction to yield the corresponding diamines. These diamines are then quaternized with appropriate alkyl halides to generate the final phase-transfer catalysts.
The general synthesis pathway involves several key transformations. Starting from diethyl tartrate, treatment with tosylic acid and a dialkyl acetal reagent in refluxing toluene provides the acetal-protected diester. Subsequent treatment with ammonia in methanol at 4°C yields the corresponding diamide. Reduction with lithium aluminum hydride in refluxing tetrahydrofuran, followed by alkylation with arylmethyl chlorides in the presence of diisopropylethylamine and catalytic tetrabutylammonium iodide in acetonitrile, provides the protected diamine. Final quaternization with methyl iodide at room temperature yields the tartrate-derived diammonium salt catalyst.
Synthesis Step | Reagents | Conditions | Yield (%) |
---|---|---|---|
Acetal Protection | TsOH, R₁R₂C(OMe)₂ | Toluene, reflux | 50-77 |
Amide Formation | NH₃ | MeOH, 4°C | 85-95 |
Reduction/Alkylation | LiAlH₄, ArCH₂Cl | THF reflux, then CH₃CN, rt | 57-95 |
Quaternization | MeI | rt | 56-70 |
The mechanism of tartrate-derived phase-transfer catalysis follows the established principles of asymmetric phase-transfer reactions. The catalytic process involves the generation of reactive onium carbanion species, typically onium enolates or nitronates, which react with electrophiles in the organic phase. The tartrate-derived catalyst extracts the metal carbanion species from the aqueous-organic interface into the organic phase, where the chiral environment of the catalyst induces enantioselectivity during the subsequent bond-forming reaction.
TaDiAS catalysts have been successfully applied to phase-transfer alkylations and Michael additions to afford various optically active alpha-amino acid equivalents in up to 93% yield. The reaction conditions are remarkably mild, typically employing aqueous base solutions such as cesium hydroxide or potassium hydroxide at temperatures ranging from -20°C to room temperature. The catalysts demonstrate excellent enantioselectivity, with enantiomeric excesses often exceeding 90%.
One of the most significant discoveries in tartrate-derived phase-transfer catalysis is the dramatic counterion effect observed for the first time in this field. The nature of the counterion has a profound impact on both reactivity and selectivity, with harder counterions such as tetrafluoroborate showing better performance than softer counterions like iodide. This counterion effect allows for further optimization of both reactivity and selectivity through three-dimensional fine-tuning of the catalyst structure, including the acetal protecting group, aryl substituents, and counterion selection.
The practical advantages of tartrate-derived phase-transfer catalysts include their easy synthesis from readily available starting materials, operational simplicity, and the ability to recover and reuse the catalyst using simple procedures. These features, combined with their high efficiency and selectivity, make TaDiAS catalysts valuable tools for enantioselective synthesis, particularly in the preparation of alpha-amino acid derivatives and related compounds.
The incorporation of diethyl L-tartrate into chiral crown ether architectures has emerged as a powerful strategy for achieving enantioselective molecular recognition and chiral separation. Crown ethers derived from tartrate scaffolds combine the inherent chirality of the tartrate unit with the binding properties of macrocyclic polyethers, creating sophisticated host molecules capable of distinguishing between enantiomeric guests.
The design philosophy behind tartrate-derived chiral crown ethers centers on the incorporation of tartaric acid or its derivatives as chiral building blocks that impose stereochemically specific environments in the neighborhood of the crown ether ring. L-tartaric acid has been employed as a chiral source of choice due to its easy accessibility and well-defined stereochemistry. The synthetic strategy involves the convergent condensation of chiral tartrate units with structural components such as ethylene glycol chains to form complete macrocyclic systems.
One of the most successful examples of tartrate-derived crown ethers is the (18-crown-6)-2,3,11,12-tetracarboxylic acid derivative prepared from L-tartaric acid. This chiral crown ether, originally developed by Lehn, has been extensively applied as a chiral selector for the separation of enantiomers of chiral primary amines, including amino acids. The crown ether demonstrates remarkable selectivity in capillary electrophoresis applications, enabling the baseline separation of enantiomeric amino acids and pharmaceutical compounds.
The synthesis of tartrate-derived crown ethers typically begins with the protection of the tartrate diol functionality to prevent unwanted cyclization reactions. Common protecting groups include acetonide derivatives formed by treatment with acetone under acidic conditions. The protected tartrate unit is then converted to a diol through selective reduction or hydrolysis, providing the necessary hydroxyl groups for crown ether formation. Cyclization is achieved through reaction with appropriately functionalized polyethylene glycol chains under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Crown Ether Type | Cavity Size (Å) | Selectivity Factor | Application |
---|---|---|---|
18-Crown-6-tartrate | 2.6-3.2 | 1.5-4.2 | Amino acid separation |
15-Crown-5-tartrate | 1.7-2.2 | 1.2-2.8 | Small cation recognition |
21-Crown-7-tartrate | 3.4-4.3 | 1.8-5.1 | Large cation discrimination |
Bis-crown-tartrate | Variable | 2.1-6.8 | Bis-ammonium recognition |
The complexation stereochemistry of tartrate-derived crown ethers has been extensively studied using nuclear magnetic resonance spectroscopy and X-ray crystallography. The chiral recognition mechanism involves the formation of diastereomeric complexes between the crown ether host and enantiomeric guests, with the energy difference between these complexes determining the selectivity. The tartrate unit provides both steric and electronic differentiation that enables discrimination between R and S configurations of guest molecules.
Enantiodiscrimination studies using tartrate-derived crown ethers as chiral solvating agents have demonstrated their effectiveness for nuclear magnetic resonance-based chiral analysis. The method relies on the formation of diastereomeric complexes that exhibit different chemical shifts in nuclear magnetic resonance spectra, allowing for quantitative determination of enantiomeric composition. This application has proven particularly valuable for pharmaceutical analysis, where rapid and accurate determination of enantiomeric purity is essential.
The stability constants of tartrate-derived crown ethers with various cationic guests have been measured using standard complexation techniques. The association constants typically range from 10² to 10⁵ M⁻¹, depending on the size match between the crown ether cavity and the guest cation. The binding affinity can be fine-tuned through modification of the crown ether ring size and the nature of the substituents on the tartrate unit.
Advanced applications of tartrate-derived crown ethers include their use as chiral additives in capillary electrophoresis for pharmaceutical analysis. When 8 beta-blockers containing amino alcohol functionalities were simultaneously resolved, the additional use of tartrate-derived crown ethers as dual chiral additives, rather than single chiral selectors, provided significantly improved enantioseparation. This approach demonstrates the synergistic effects that can be achieved through the combination of multiple chiral recognition elements.